molecular formula C16H11FO3 B2834376 2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID CAS No. 852538-28-4

2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID

Cat. No.: B2834376
CAS No.: 852538-28-4
M. Wt: 270.259
InChI Key: JVUNNAJLEPBXBG-JXMROGBWSA-N
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Description

2-[(1E)-3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]benzoic acid is a fluorinated aromatic compound featuring a conjugated α,β-unsaturated ketone moiety linked to a benzoic acid group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates lipophilicity, while the α,β-unsaturated system may contribute to bioactivity through Michael addition or conjugation with biological targets .

Properties

IUPAC Name

2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c17-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)16(19)20/h1-10H,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUNNAJLEPBXBG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then subjected to a Knoevenagel condensation with benzaldehyde to yield the final product .

Chemical Reactions Analysis

2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of α,β-unsaturated ketone derivatives of benzoic acid. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Structural Variations Key Properties/Applications References
2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID Fluorine at para position of phenyl ring Enhanced metabolic stability, potential kinase inhibition
3-[5-(2-Nitropent-1-en-1-yl)furan-2-yl]benzoic acid Nitroalkene substituent on furan Electrophilic reactivity, antimicrobial activity
2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid Dichlorobenzoyl and pyrimidinyloxy groups PPARγ agonism, antidiabetic applications
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid Trifluoromethyl sulfamoyl group COX-2 inhibition, anti-inflammatory use

Key Findings :

Electronic Effects : Fluorine substitution (as in the target compound) reduces electron density in the phenyl ring compared to chlorinated analogs (e.g., 2,4-dichloro derivatives), influencing binding affinity to targets like PPARγ or kinases .

Reactivity : The α,β-unsaturated ketone in the target compound is less electrophilic than nitroalkene-containing analogs (e.g., 3-[5-(2-nitropent-1-en-1-yl)furan-2-yl]benzoic acid), which may reduce off-target interactions but also limit covalent binding to enzymes .

Crystallographic and Computational Insights

  • For example, fluorinated analogs often exhibit C–H···F hydrogen bonding, which stabilizes crystal lattices .
  • Thermodynamic Stability : Computational studies (e.g., using SHELX-based refinement) suggest that the fluorine atom in the target compound reduces torsional strain in the prop-1-en-1-yl chain compared to bulkier substituents (e.g., trifluoromethyl groups) .

Biological Activity

The compound 2-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]benzoic acid is a synthetic organic molecule with potential biological activities. This article explores its biological properties, particularly its antibacterial effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FO3C_{16}H_{13}FO_3. The compound features a fluorophenyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, flavonoids have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds often outperform traditional antibiotics in terms of minimum inhibitory concentration (MIC) values, which can be as low as 0.5 μg/mL for some derivatives .

Table 1: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Oxacillin512S. aureus
Ciprofloxacin8E. coli
Flavonoid A0.5MRSA

Structure-Activity Relationships (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity. For example, the 4-fluorophenyl moiety enhances interaction with bacterial enzymes, potentially leading to increased antibacterial efficacy . Studies suggest that modifications in the acyl chains can further optimize activity against resistant strains of bacteria.

Study on Antimicrobial Efficacy

A study conducted by Wu et al. (2013) examined various derivatives of phenolic compounds, revealing that those with hydroxyl substitutions exhibited enhanced antibacterial properties due to their ability to interact with bacterial cell membranes and inhibit critical enzymatic processes .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of 2-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-y]benzoic acid. Preliminary results indicate promising outcomes in animal models, showing reduced bacterial load in infected tissues when treated with this compound compared to controls .

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